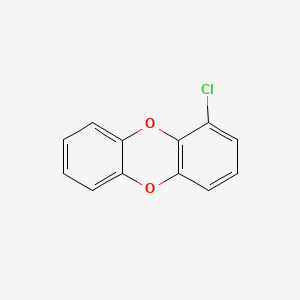

1-Chlorodibenzo-p-dioxin

Description

Contextualization of Monochlorinated Dibenzo-p-dioxins in Academic Inquiry

Monochlorinated dibenzo-p-dioxins (MCDDs), including 1-CDD, represent the least chlorinated subgroup of the 75 PCDD congeners. nih.govsfu.ca In academic research, MCDDs are often studied as model compounds to understand the fundamental chemical and biological processes that affect all dioxins. Their simpler structure allows for more straightforward investigation of degradation pathways, both biotic and abiotic. nih.govnih.gov

Research on MCDDs is essential for several reasons. They can serve as intermediates in the dechlorination of more highly chlorinated dioxins, a process that can occur in anaerobic environments. nih.govacs.orgrutgers.edu Understanding the formation and degradation of MCDDs helps to build a more complete picture of the environmental cycling of dioxins. nih.gov Furthermore, some microorganisms have been identified that can utilize monochlorinated dioxins as a sole source of carbon and energy, which is a significant finding for potential bioremediation strategies. nih.govnih.govresearchgate.net

Historical Trajectories of Research on Dibenzo-p-dioxins, with specific focus on 1-Chlorodibenzo-p-dioxin (B167028)

The history of dioxin research is rooted in industrial incidents and the discovery of their unintended formation. The first synthesis of a chlorinated dibenzodioxin occurred in 1872. wikipedia.org However, widespread scientific and public concern began to mount much later. A pivotal moment was the "chick edema disease" outbreak in the United States in 1957, which was traced to dioxin contamination in animal feed. acs.org

The use of the herbicide Agent Orange, which was contaminated with 2,3,7,8-TCDD, during the Vietnam War brought dioxins to global attention. researchgate.net Subsequent environmental disasters, such as the industrial accident in Seveso, Italy, in 1976, and the contamination at Love Canal, New York, and Times Beach, Missouri, further spurred research into the environmental presence and effects of dioxins. wikipedia.orgnih.gov

Initial research predominantly focused on the most toxic congeners. However, as analytical techniques became more sophisticated, the focus broadened to include a wider range of congeners, including the monochlorinated forms like 1-CDD. Studies on 1-CDD and other MCDDs have been instrumental in elucidating the mechanisms of microbial degradation and the potential for natural attenuation of dioxin contamination. nih.govnih.gov For instance, research has identified specific bacteria, such as Pseudomonas veronii PH-03, that can metabolize this compound. nih.govresearchgate.net

Scope and Significance of Contemporary Research on this compound in Environmental Science

Contemporary research on this compound in environmental science is multifaceted. A significant area of investigation is its role in bioremediation. Scientists are exploring the metabolic pathways by which microorganisms degrade 1-CDD, with the goal of developing effective strategies to clean up dioxin-contaminated sites. nih.govacs.orgrutgers.edu This includes the study of specific enzymes, such as angular dioxygenases, that initiate the breakdown of the dioxin structure. asm.org

Another key research area is the formation of 1-CDD and other dioxins from precursor compounds, such as chlorophenols, during combustion and industrial processes. lookchem.com Understanding these formation mechanisms is critical for developing strategies to minimize dioxin emissions from sources like municipal waste incinerators and metal smelting facilities. mdpi.comtandfonline.com

Furthermore, the physical-chemical properties of 1-CDD, such as its water solubility, vapor pressure, and octanol-water partition coefficient, are subject to ongoing study. sfu.ca Accurate data on these properties are essential for modeling the environmental transport and fate of 1-CDD and for assessing potential exposure pathways. sfu.ca The enthalpy of formation of 1-CDD has also been a subject of theoretical and experimental investigation to better understand its thermodynamic stability. acs.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₇ClO₂ | nih.gov |

| Molecular Weight | 218.63 g/mol | nih.gov |

| CAS Number | 39227-53-7 | chemicalbook.com |

| Appearance | Colorless solid or crystals (in pure state) | cdc.gov |

Table 2: Key Research Findings on this compound

| Research Area | Finding | Significance |

| Bioremediation | The bacterium Pseudomonas veronii PH-03 can utilize this compound as a sole carbon source. nih.govresearchgate.net | Demonstrates the potential for microbial degradation of monochlorinated dioxins and informs bioremediation strategies. |

| Environmental Fate | 1-CDD can be formed as a dechlorination product of more highly chlorinated dioxins in anaerobic sediments. nih.gov | Highlights its role as an intermediate in the natural attenuation of dioxin contamination. |

| Formation Mechanisms | The formation of 1-CDD from the high-temperature oxidation of chlorophenols has been studied. ncats.io | Provides insights into the sources of dioxin emissions and potential control measures. |

| Thermodynamics | The enthalpy of formation of gaseous this compound has been calculated and compared with experimental data. acs.orgresearchgate.net | Contributes to a fundamental understanding of the stability and reactivity of the molecule. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGRWRBGXENKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872020 | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-53-7, 35656-51-0 | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | polychlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Distribution of 1 Chlorodibenzo P Dioxin

Detection and Quantification in Atmospheric Compartments

The detection of 1-Chlorodibenzo-p-dioxin (B167028) and its congeners in the atmosphere is a critical component of environmental monitoring. These compounds are released into the air from sources such as industrial combustion and waste incineration. sfu.ca Their atmospheric persistence is influenced by factors like the reaction rate with hydroxyl (OH) radicals. For this compound, the OH radical reaction rate constant is estimated to be 1.2 × 10⁻¹² cm³/molecule·sec, which suggests a moderate level of persistence in the atmosphere.

Advanced analytical techniques are required for the accurate quantification of these compounds due to their extremely low concentrations. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the standard method for identifying and quantifying specific dioxin congeners, including 1-MCDD, in air samples. env.go.jpepa.gov This method allows for the separation of different congeners and their precise measurement, even at picogram levels. env.go.jp

The following table presents target quantification limits for various PCDD congeners in ambient air, as specified in a manual for dioxin determination. These limits are crucial for ensuring the quality and comparability of monitoring data.

| Compound Group | Target Quantification Limit (pg-TEQ/m³) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) | 0.03 |

| Polychlorinated dibenzofurans (PCDFs) | 0.03 |

| Coplanar PCBs | 0.006 |

| Total | 0.06 |

This table is based on data from the Manual on Determination of Dioxins in Ambient Air and represents the target quantification limits to evaluate the allowance level of detection and quantification limits. env.go.jp

Presence and Accumulation in Aquatic Ecosystems (Water, Sediments)

Aquatic environments serve as significant sinks for this compound and other PCDDs. Due to their low water solubility and hydrophobic nature, these compounds tend to adsorb to particulate matter and accumulate in sediments. waterquality.gov.auepa.gov

Studies have detected various PCDD congeners in both water and sediment samples from freshwater and marine ecosystems. In general, concentrations of dioxins in water are very low, often in the picogram per liter (pg/L) range. For instance, at cleaner sites, concentrations between 1 and 5 pg/L have been reported, while more contaminated areas can show levels up to 100 pg/L. waterquality.gov.au

Sediments, however, exhibit much higher concentrations due to the accumulation of these persistent compounds over time. A study of sediments in the North Sea and its estuaries found that polychlorinated dibenzofurans (PCDFs) were more prevalent than PCDDs in most locations. oup.com The highest concentrations were observed in sediments near the outflow of the Rhine and Humber rivers, with total PCDF and PCDD concentrations reaching up to 2,980 ng/kg and 1,760 ng/kg, respectively. oup.com The dominant congeners in these highly contaminated sediments were often the more highly chlorinated ones, such as hepta- and octachlorinated dioxins and furans. oup.com

In a study of marine sediments from Mokpo coastal water in Korea, total PCDD/F concentrations ranged from 19.4 to 175 pg/g dry weight. koreascience.kr These levels were found to be correlated with the total organic carbon content of the sediments, indicating the importance of organic matter in the sequestration of these hydrophobic compounds. koreascience.kr The study also noted that higher concentrations were found in rivers and inner harbor locations, suggesting local anthropogenic discharges as the primary source. koreascience.kr

The table below summarizes PCDD/F concentrations found in sediments from various aquatic environments.

| Location | Total PCDD/F Concentration (pg/g dry weight) | Predominant Congeners |

| Mokpo Coastal Water, Korea | 19.4 - 175 | - |

| Rivers in Central Poland (Rural) | 213 | Octachlorodibenzo-p-dioxin (OCDD) |

| Rivers in Central Poland (Urban) | 536 | Octachlorodibenzo-p-dioxin (OCDD) |

| South-Eastern Baltic Sea | 2.6 - 430.2 | Octa-CDD, 1,2,3,4,6,7,8-Hepta-CDD, Octa-CDF |

This table compiles data from studies on PCDD/F concentrations in sediments from different regions. ijomeh.eukoreascience.krmdpi.com

Distribution and Persistence in Terrestrial Environments (Soils)

Soils are a major reservoir for this compound and other PCDDs, where they can persist for many years. epa.gov These compounds enter the soil through atmospheric deposition and the application of contaminated materials such as certain pesticides. The distribution of PCDDs in soil is often linked to historical industrial activities and land use patterns.

Research in the United Kingdom has shown that median concentrations of dioxins in urban and industrial soils are approximately two to three times higher than in rural soils, reflecting the historical presence of localized emission sources. service.gov.uk In contrast, herbage samples, which are indicative of current atmospheric conditions, showed lower dioxin concentrations in urban and industrial areas compared to rural sites. service.gov.uk

A pilot survey of rural soils across the United States found detectable levels of various PCDD and PCDF congeners. epa.gov The study highlighted the widespread, low-level presence of these compounds even in remote areas. The concentration of dioxins in soil can vary significantly depending on the proximity to sources. For example, a study around an abandoned pentachlorophenol (B1679276) factory found high levels of PCDD/F contamination in the surrounding soils, with concentrations decreasing with distance from the site. nih.gov

The following table shows the range of dioxin concentrations found in soils from different studies.

| Location/Type | Dioxin Concentration Range (ng/kg TEQ) | Notes |

| Africa (Various Sites) | 0.34 - 20 | Industrial sites showed higher concentrations. |

| Spain (Various Sites) | 0.45 - 14.41 (ppt-TEQ) | Uncontrolled combustion processes were a major source. |

| China (Near PCP Factory) | 193 ± 211 (pg/g WHO-TEQ) | High levels of contamination in the vicinity of the factory. |

This table presents data on dioxin concentrations in soil from various global studies. nih.govnih.gov

Occurrence in Biota (Non-Human Organisms) as Environmental Indicators

The bioaccumulation of this compound and other persistent organic pollutants in wildlife serves as a valuable indicator of environmental contamination. gov.bc.ca Due to their lipophilic nature, these compounds accumulate in the fatty tissues of organisms and can be biomagnified through the food chain. wikipedia.orgresearchgate.net

Various studies have documented the presence of PCDDs in a range of non-human organisms, including fish, birds, and marine mammals. In a national monitoring program in the United States, various dioxin congeners were detected in freshwater fish, with concentrations of total DDT, total PCBs, and TCDD-equivalents (TCDD-EQ) posing the greatest risk to piscivorous wildlife. unl.edu

A study on fish from the Tittabawassee and Saginaw Rivers in Michigan, an area with known historical dioxin contamination, found that the highest total concentrations of dioxins were in species with a lower trophic status, such as carp (B13450389) and channel catfish. nih.gov This was attributed to their benthivorous (bottom-feeding) habits, leading to greater exposure from contaminated sediments. nih.gov The study found that body weight and lipid content were significant factors influencing the accumulation of PCDD/Fs. nih.gov

The Dungeness crab is another organism used as an environmental indicator due to its tendency to accumulate fat-soluble contaminants like dioxins in its hepatopancreas. gov.bc.ca Similarly, the eggs of birds at the top of the food chain, such as the Great Blue Heron, are monitored to assess the levels of persistent chemicals in the environment. gov.bc.ca

The table below provides examples of PCDD/F concentrations found in different biota.

| Organism | Location | Contaminant Level |

| Carp | Tittabawassee/Saginaw Rivers, USA | ΣPCDD/Fs: 20-440 pg/g ww |

| Channel Catfish | Tittabawassee/Saginaw Rivers, USA | ΣPCDD/Fs: 20-440 pg/g ww |

| Polychaete (Hediste diversicolor) | Venice Lagoon, Italy | BSAF for PCDD/F varied among congeners |

This table presents data from studies on the bioaccumulation of PCDD/Fs in different organisms. nih.govfrontiersin.org

Formation Pathways and Environmental Sources of 1 Chlorodibenzo P Dioxin

Incidental Formation in Anthropogenic Thermal Processes

1-Chlorodibenzo-p-dioxin (B167028) (1-CDD) is not produced commercially but is formed as an unintentional byproduct in various industrial and thermal processes. nih.govepa.govtandfonline.com The primary anthropogenic sources involve combustion, where the necessary ingredients—a carbon source, a chlorine source, and oxygen—are present under favorable temperature conditions. researchgate.net Thermal processes such as waste incineration, metal smelting and refining, and the burning of fossil fuels are significant contributors to the environmental load of chlorinated dioxins, including 1-CDD. tandfonline.comunimib.itnih.gov

Two main temperature windows have been identified for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs): a high-temperature gas-phase route between 500 and 800°C and a lower-temperature heterogeneous route on solid surfaces between 200 and 400°C. researchgate.netunimib.it

The formation of 1-CDD in combustion systems can occur through two primary mechanisms: precursor-mediated synthesis and de novo synthesis. unimib.itaaqr.org

Precursor-Mediated Synthesis: This pathway involves the chemical transformation of chlorinated aromatic compounds that have a structural similarity to the dioxin molecule. aaqr.orgtandfonline.com Key precursors for PCDDs include chlorophenols and chlorobenzenes. unimib.itresearchgate.net The formation can happen through:

Homogeneous Gas-Phase Reactions: At temperatures above 500°C, chlorinated precursors like chlorophenols can undergo pyrolytic rearrangement and condensation to form PCDDs. researchgate.netunimib.it For instance, the condensation of two chlorophenol molecules can lead to the formation of a PCDD.

Heterogeneous Surface-Catalyzed Reactions: In the temperature range of 200-400°C, precursor molecules can adsorb onto the surface of fly ash or soot particles. researchgate.netunimib.it Metal catalysts, particularly copper, present in the fly ash facilitate the reactions, which can include the condensation of chlorophenols or the reaction of a chlorophenol with a chlorobenzene. unimib.ittandfonline.com

Table 1: Key Precursor Compounds for this compound Formation in Combustion

| Precursor Compound | Chemical Formula | Role in Formation |

|---|---|---|

| Chlorophenols | C₆H₅ClO | Undergo condensation reactions to form the dibenzo-p-dioxin (B167043) structure. unimib.itresearchgate.net |

| Chlorobenzenes | C₆H₅Cl | Can react with chlorophenols or other precursors on catalytic surfaces. unimib.it |

| Elemental Carbon (Soot) | C | Acts as the carbon backbone in de novo synthesis. tandfonline.com |

| Polychlorinated Biphenyls (PCBs) | C₁₂H₁₀₋ₓClₓ | Can be transformed into PCDFs and, to a lesser extent, PCDDs under thermal stress. researchgate.netresearchgate.net |

Several operational parameters within thermal processes significantly influence the formation rates and quantities of 1-CDD.

Temperature: Temperature is a critical factor. The optimal temperature range for heterogeneous formation (de novo and precursor-mediated) is 200-400°C. researchgate.net Above 800°C, dioxins are generally destroyed. tandfonline.com However, the cooling rate of flue gases is crucial. Slow cooling through the 400-200°C window can maximize dioxin formation. tandfonline.comdiva-portal.org One study found that rapid formation of PCDD/Fs occurred mainly in the 640-400°C region, highlighting the importance of residence time in specific temperature zones. diva-portal.org

Residence Time: Longer residence times of flue gases and fly ash within the optimal temperature window for formation (200-400°C) lead to higher emissions of PCDDs, including 1-CDD. diva-portal.org Conversely, prolonged residence time at very high temperatures (above 850°C) promotes the destruction of these compounds. tandfonline.com

Oxygen and Chlorine Availability: The presence of oxygen and a chlorine source is essential for formation. researchgate.net The chlorine can originate from the waste material itself (e.g., plastics like PVC) or from inorganic chlorides. nih.gov

Catalysts: The presence of metal catalysts, particularly copper, iron, and zinc, on the surface of fly ash particles significantly promotes the rate of dioxin formation through both precursor and de novo pathways. researchgate.net These metals act as catalysts for oxidation and chlorination reactions. researchgate.net

Table 2: Influence of Operational Parameters on 1-CDD Formation

| Parameter | Influence on Formation | Optimal Range for Formation |

|---|---|---|

| Temperature | Critical for both formation and destruction. | 200-400°C (heterogeneous); 500-800°C (homogeneous). researchgate.netunimib.it |

| Flue Gas Cooling Rate | Slow cooling increases formation. | Slow cooling through 400-200°C window. tandfonline.comdiva-portal.org |

| Residence Time | Longer time in formation window increases yield. | Varies by system; longer is worse. diva-portal.org |

| Catalytic Metals (e.g., Cu, Fe) | Promote surface-mediated reactions. | Presence on fly ash is a key factor. researchgate.net |

| Chlorine Source | Essential for chlorination of precursors/carbon. | Presence of organic or inorganic chlorine. nih.gov |

Non-Combustion Industrial Emission Sources

Significant amounts of 1-CDD can also be generated as unintentional byproducts in various non-combustion industrial processes.

Pulp and Paper Manufacturing: The use of elemental chlorine or chlorine-containing compounds for bleaching wood pulp was historically a major source of PCDD/F contamination in mill effluents and sludges. epa.govnih.goveuropa.eu Although process changes have significantly reduced these emissions, legacy contamination may persist. nih.govclu-in.org

Chemical Manufacturing: 1-CDD can be formed as an impurity during the production of certain chlorinated organic chemicals. tandfonline.comnih.gov The synthesis of chlorophenols, which are used as pesticides and wood preservatives, and their derivatives has been identified as a significant source. nih.govclu-in.org The manufacturing processes can create conditions suitable for the condensation of chlorophenol molecules into PCDDs.

Natural and Biogenic Formation Hypotheses for this compound

While anthropogenic activities are the primary source of dioxins, natural processes are also believed to contribute to the background levels found in the environment.

Forest Fires and Volcanic Eruptions: Uncontrolled combustion in nature, such as large-scale forest fires and volcanic eruptions, can release PCDDs, including 1-CDD, into the atmosphere. nih.govwho.int These events combine organic matter (carbon source), naturally occurring chlorine, and high temperatures, mirroring the conditions in industrial incinerators. epa.gov

Biogenic and Geologic Formation: Research has documented the presence of PCDD/Fs in soils and ancient clay deposits that predate industrialization, suggesting a natural formation pathway. nih.govresearchgate.net One leading hypothesis is the clay-mediated in situ synthesis of PCDDs from chlorophenol precursors naturally present in soils. nih.govusda.gov Minerals like Fe(III)-montmorillonite clay have been shown to catalyze the formation of PCDD precursors from 2,4,5-trichlorophenol, initiated by an electron transfer that forms a reactive radical cation. nih.gov This suggests that over geological timescales, natural chemical processes in soils and sediments could be a source of PCDDs. nih.govresearchgate.net

Secondary Formation and Transformation from Chlorophenol Precursors

Chlorophenols are well-established as primary precursors for the formation of PCDDs, including 1-CDD. tandfonline.comresearchgate.net The transformation can occur through several pathways outside of high-temperature combustion zones.

The fundamental reaction involves the condensation of two chlorophenol molecules or a chlorophenol and a chlorophenoxy radical. researchgate.net This process can be facilitated by:

Catalytic Surfaces: As discussed, metals on fly ash can catalyze the condensation of chlorophenols at moderate temperatures (200-400°C). unimib.it

Clay Minerals: As noted in the natural formation hypothesis, clay surfaces in soil and sediment can stabilize reactive intermediates of chlorophenols, facilitating their dimerization into "predioxins" which then convert to PCDDs. nih.govresearchgate.net

Photochemical Reactions: While photolysis is primarily a degradation pathway for dioxins in the atmosphere, sunlight can also potentially play a role in the transformation of some chlorinated precursors, although this is less established as a major formation route compared to thermal and catalytic pathways. epa.gov

The specific position of the chlorine atom on the resulting dibenzo-p-dioxin molecule is determined by the structure of the original chlorophenol precursors and the reaction mechanism.

Environmental Fate, Transport, and Transformation of 1 Chlorodibenzo P Dioxin

Atmospheric Transport and Deposition Mechanisms

Once released into the atmosphere, 1-chlorodibenzo-p-dioxin (B167028) is subject to both short- and long-range transport. alsglobal.eu As a semi-volatile organic compound, it exists in the atmosphere in both the gas phase and sorbed to particulate matter. nih.gov The partitioning between these two phases is a critical factor in its atmospheric lifetime and transport distance. Lower chlorinated dioxins, such as the monochloro-congeners, are more volatile and tend to be present in the gas phase to a greater extent than their more highly chlorinated counterparts. nih.gov

Atmospheric degradation, primarily through photooxidation by hydroxyl (OH) radicals, is a significant removal process for gas-phase this compound. nih.gov The tropospheric lifetime for monochlorodibenzo-p-dioxins is estimated to be around 0.5 days, indicating relatively rapid degradation in the gas phase. nih.gov

Deposition from the atmosphere occurs through both wet and dry mechanisms. Wet deposition involves the removal of both gaseous and particulate-bound this compound by precipitation (rain, snow, etc.). Dry deposition involves the gravitational settling of particulate matter to which the compound is sorbed, as well as the direct transfer of the gaseous form to surfaces. dioxin20xx.org Due to their persistence and potential for long-range atmospheric transport, dioxins can be found in remote ecosystems, far from their original sources. alsglobal.euresearchgate.net

Partitioning Behavior in Multi-Media Environmental Systems (Air-Water-Soil-Sediment)

The partitioning of this compound between air, water, soil, and sediment is largely dictated by its physicochemical properties, particularly its low water solubility and high lipophilicity. nih.govsfu.ca This is quantified by the octanol-water partition coefficient (Kow), which is a measure of a chemical's tendency to partition into organic phases rather than water. The high Log Kow value for this compound indicates a strong affinity for organic matter. sfu.cacdc.gov

In aquatic systems, this compound will predominantly partition from the water column to suspended organic particles and bed sediments. sfu.ca Similarly, in terrestrial environments, it will strongly sorb to soil organic matter, limiting its mobility and leaching into groundwater. nih.gov

The movement and distribution of this compound in the environment can be predicted using fugacity models, which describe the "escaping tendency" of a chemical from a particular phase. Studies on PCDD/Fs have shown that for lower chlorinated congeners, there can be a net volatilization from soil and water back into the air under certain conditions. nih.gov

Physicochemical Properties and Partition Coefficients of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₇ClO₂ | General Chemical Knowledge |

| Molecular Weight | 218.64 g/mol | General Chemical Knowledge |

| Log Kow (Octanol-Water Partition Coefficient) | 4.52 - 5.45 | cdc.gov |

| Vapor Pressure at 25°C | 9.0 x 10⁻⁵ mm Hg | cdc.gov |

Photochemical Degradation Pathways in Environmental Matrices

Photochemical degradation, or photolysis, is a primary transformation pathway for this compound in the environment, particularly in the atmosphere and surface waters where it is exposed to sunlight. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of the carbon-chlorine bond. nih.gov

In the atmosphere, the reaction with hydroxyl radicals is the main photochemical degradation route for gas-phase this compound. nih.gov On surfaces such as soil and water, direct photolysis can occur. The rate of photolysis is influenced by several factors, including the intensity of solar radiation, the presence of photosensitizing substances (like humic acids in water), and the environmental matrix itself. nih.gov

The degradation of chlorinated dioxins via photolysis generally proceeds through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of less chlorinated dioxins and eventually the parent dibenzo-p-dioxin (B167043) molecule. nih.gov However, complete mineralization to carbon dioxide and water is also possible. The half-life of 2,3,7,8-TCDD, a related compound, in the top layer of soil is estimated to be 9 to 15 years, primarily due to photolysis, while in subsurface soil, it can be much longer. nih.gov For monochlorinated congeners, the degradation is expected to be faster. nih.gov

Microbial Biotransformation and Biodegradation Processes

Microorganisms play a crucial role in the natural attenuation of this compound in the environment, although the process is generally slow. nih.govuth.gr Both aerobic and anaerobic microbial processes have been identified for the degradation of chlorinated dioxins. nih.govuth.gr

Under aerobic conditions, several bacterial genera, including Sphingomonas, Pseudomonas, and Burkholderia, have been shown to degrade lower chlorinated dioxins. nih.govuth.grresearchgate.net The primary mechanism of aerobic bacterial attack on the dibenzo-p-dioxin structure is through the action of dioxygenase enzymes. tandfonline.combohrium.com

A key initial step is "angular dioxygenation," where the enzyme attacks a carbon atom adjacent to the ether bridge, leading to the cleavage of the ether bond and the formation of hydroxylated intermediates. nih.govtandfonline.com For this compound, this initial attack can occur on either the chlorinated or the non-chlorinated ring. Subsequent enzymatic reactions can lead to the formation of chlorinated catechols, which can be further degraded and potentially mineralized. researchgate.net The presence and position of the chlorine substituent can significantly influence the rate and pathway of degradation. researchgate.net

In anoxic environments such as deep sediments and some soils, anaerobic microbial transformation is the dominant biological process. nih.govuth.gr The primary anaerobic transformation pathway for chlorinated dioxins is reductive dechlorination. nih.govuth.gr In this process, bacteria use the chlorinated dioxin as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. nih.gov

This process is carried out by specific groups of bacteria, such as those from the genus Dehalococcoides. nih.govresearchgate.net Reductive dechlorination of more highly chlorinated dioxins leads to the formation of less chlorinated congeners, including this compound. nih.govuth.gr These less chlorinated products are generally less toxic and can be more susceptible to subsequent aerobic degradation. clu-in.org The complete anaerobic degradation pathway can ultimately lead to the formation of the non-chlorinated dibenzo-p-dioxin parent molecule. nih.govresearchgate.net

Sorption and Desorption Dynamics in Soils and Sediments

The fate and transport of this compound in terrestrial and aquatic environments are heavily influenced by its sorption and desorption behavior in soils and sediments. dioxin20xx.orgosti.gov Due to its hydrophobic nature, this compound exhibits strong sorption to the organic fraction of soils and sediments. nih.gov

This strong sorption has several implications:

Reduced Bioavailability: Sorption to soil and sediment particles can decrease the bioavailability of this compound to microorganisms, thereby slowing down its biodegradation rate. nih.gov

Immobility: Strong binding limits the mobility of this compound in soil, reducing the potential for leaching into groundwater. dioxin20xx.orgosti.gov

Persistence: By being sequestered within the soil and sediment matrix, this compound is protected from degradation processes such as photolysis and microbial attack, contributing to its environmental persistence. nih.gov

Desorption, the release of the sorbed compound back into the solution phase, is generally a slow process. The rate of desorption can be a limiting factor for both biodegradation and transport. nih.gov

Reported Sorption Coefficients for Related Dioxin Compounds

| Compound | Soil/Sediment Type | Log Koc (L/kg) | Reference |

|---|---|---|---|

| 2,3,7,8-TCDD | Various | 3.06 - 8.50 | europa.eu |

| 1,2,7,8-TCDD | Various soils | Kd ranged from 0.363 to 1.514 L/g | dioxin20xx.org |

| 1,4,7,8-TCDD | Silt loam | Kd of 3.59 L/g | osti.gov |

*Kd (soil-water partition coefficient) values are presented for TCDD isomers as specific Koc for this compound was not found. Kd is dependent on soil properties, particularly organic carbon content.

Advanced Analytical Methodologies for 1 Chlorodibenzo P Dioxin Quantification

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 1-Chlorodibenzo-p-dioxin (B167028) is its extraction from the sample matrix. The choice of technique is highly dependent on the matrix type, which can range from soil and sediment to water and biological tissues. nih.govresearchgate.net The primary goal is to efficiently separate the analyte from the bulk of the matrix while minimizing the loss of the target compound. nih.gov

Common extraction methods include:

Soxhlet Extraction: A classic and widely used method, particularly for solid samples like soil, sediment, and fly ash. It involves continuous extraction with an organic solvent (e.g., toluene) over an extended period (typically 18-36 hours). mdpi.com

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses solvents at elevated temperatures and pressures. This method significantly reduces extraction time (less than 15 minutes per sample) and solvent consumption compared to Soxhlet. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This technique integrates extraction and cleanup into a single step and is suitable for complex matrices like sludge. researchgate.net

Liquid-Liquid Extraction: Primarily used for aqueous samples, such as drinking water, to transfer the analyte from the water phase to an organic solvent. jenck.com

Following extraction, a multi-step cleanup process is essential to remove interfering compounds that are co-extracted with the dioxins. nih.govresearchgate.net This is crucial for achieving the low detection limits required. Cleanup procedures often involve column chromatography using various adsorbents like silica (B1680970) gel, alumina, and carbon. mdpi.comcabidigitallibrary.org For instance, a multilayer silica gel column can be used to remove lipids and other interferences. mdpi.com

Table 1: Comparison of Common Extraction Techniques

| Technique | Typical Matrix | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Fly Ash | Robust, well-established | Time-consuming, large solvent volume |

| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Biota | Fast, low solvent use, automatable | High initial instrument cost |

| Liquid-Liquid Extraction | Water | Simple, effective for aqueous samples | Can form emulsions, less efficient for complex matrices |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Protocols

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally recognized as the "gold standard" for the definitive identification and quantification of dioxins, including this compound. researchgate.netpsu.edudioxin20xx.org This technique offers the unparalleled sensitivity and selectivity required to detect these compounds at parts-per-quadrillion (ppq) levels. nih.gov

The analytical process involves:

Gas Chromatographic Separation: The cleaned-up sample extract is injected into a high-resolution gas chromatograph. A long capillary column (e.g., 60 meters) is used to separate the individual dioxin congeners from each other based on their boiling points and interaction with the column's stationary phase. cabidigitallibrary.orgpsu.edu

High-Resolution Mass Spectrometric Detection: As the separated congeners elute from the GC column, they enter a high-resolution mass spectrometer. The instrument is operated in Selected Ion Monitoring (SIM) mode, where it is tuned to detect only the specific mass-to-charge ratios (m/z) of the target dioxin congeners. nih.govpublications.gc.ca For HRMS, a mass resolution of ≥10,000 is typically required to differentiate the target analytes from other co-eluting compounds with similar nominal masses. cabidigitallibrary.orgdioxin20xx.org

U.S. EPA Method 1613B is a widely adopted protocol that specifies the use of HRGC/HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans. epa.gov While this method does not specifically target monochlorinated dioxins, its principles and quality criteria form the basis for any high-sensitivity dioxin analysis.

Complementary Spectroscopic and Chromatographic Approaches

While HRGC/HRMS is the definitive method, other techniques can be used for screening or as confirmatory methods.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique, often using a triple quadrupole mass spectrometer (QqQ-MS), has gained acceptance as a confirmatory method for dioxin analysis in some regulatory frameworks (e.g., EU regulation 589/2014). sepscience.comjenck.com GC-MS/MS offers high selectivity and sensitivity and is generally less expensive and easier to operate than HRMS instruments. sepscience.commdpi.com It monitors specific precursor-to-product ion transitions, providing an additional layer of confirmation. mdpi.com

Two-Dimensional Gas Chromatography (GCxGC): This advanced chromatographic technique provides enhanced separation power for extremely complex samples, resolving target compounds from matrix interferences that may co-elute in a single-column separation.

Liquid Chromatography (LC): While GC is the standard for separating dioxins, LC can be used in the sample cleanup phase. researchgate.net Coupling LC online with GC can automate the cleanup and analysis process. researchgate.net

Detailed research findings on the application of these complementary methods specifically for this compound are not widely available, as the focus remains on the more toxic, higher-chlorinated congeners.

Isotope Dilution Mass Spectrometry in Environmental Analysis

Isotope dilution is a powerful quantification technique that is integral to the accurate analysis of dioxins, including this compound. sepscience.comjenck.com It is the method of choice for compensating for the potential loss of analyte during the extensive sample preparation and cleanup steps. nih.gov

The principle of the method is as follows:

A known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) is added to the sample at the very beginning of the analytical process. This is known as the "internal standard" or "surrogate."

The labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and analysis.

During the final MS analysis, the instrument separately measures the signals for the native analyte and the labeled internal standard.

The concentration of the native analyte in the original sample is calculated based on the ratio of the response of the native analyte to the response of the labeled internal standard.

Because any losses during sample processing will affect both the native and labeled compounds equally, this ratio remains constant, allowing for highly accurate and precise quantification. jenck.com This technique is a cornerstone of regulatory methods like U.S. EPA Method 1613B. epa.gov

Quality Assurance and Quality Control in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential to ensure that the analytical data generated are reliable, defensible, and of known quality. mdpi.comepa.gov For dioxin analysis, QA/QC protocols are embedded in every step of the process, from sample collection to final data reporting. mpcb.gov.in

Key QA/QC elements include:

Method Blanks: A clean sample matrix (e.g., purified sand or diatomaceous earth) is processed and analyzed alongside the actual samples to check for contamination introduced during the laboratory procedures. mdpi.com

Laboratory Control Samples (LCS) / Ongoing Precision and Recovery (OPR): A clean matrix is spiked with a known amount of the target analytes and processed to verify the accuracy and precision of the entire analytical method. jenck.commpcb.gov.in

Matrix Spikes / Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a duplicate of an actual sample to assess the effect of the sample matrix on the analytical method's performance.

Isotopically Labeled Standards: The recovery of the isotopically labeled internal standards added before extraction is monitored for each sample. Acceptance limits are set (e.g., 40-130% recovery) to ensure the method was effective for each specific sample.

Calibration: The instrument is calibrated using a series of standards containing known concentrations of the analytes. The calibration is verified at the beginning and end of each analytical run. cabidigitallibrary.org

These procedures are mandated by standardized methods like EPA 1613B to ensure the data meets stringent quality criteria. mdpi.com

Table 2: Key Quality Control Samples in Dioxin Analysis

| QC Sample | Purpose | Information Provided |

|---|---|---|

| Method Blank | Assesses laboratory contamination | Identifies systemic contamination |

| Laboratory Control Sample (LCS) | Assesses method performance on a clean matrix | Measures accuracy and precision of the method |

| Matrix Spike (MS) | Assesses matrix effects on accuracy | Reveals suppression or enhancement of analyte signal by the sample matrix |

Method Validation and Inter-Laboratory Comparison Studies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For dioxin analysis, this involves evaluating parameters such as linearity, sensitivity, accuracy, precision, and selectivity. mdpi.com

Inter-laboratory comparison studies, also known as proficiency testing (PT), are a critical component of external quality control. nih.goveurachem.org In these studies, multiple laboratories analyze the same, well-characterized sample. The results are then compared to a reference value and to each other. nih.govvista-analytical.com

Participation in these studies provides several benefits:

It offers an independent assessment of a laboratory's analytical performance.

It helps identify potential biases or inaccuracies in a laboratory's methodology. vista-analytical.com

It ensures consistency and comparability of data generated by different laboratories worldwide. nih.gov

While large-scale inter-laboratory studies have been conducted for the group of toxic PCDDs/PCDFs, specific proficiency testing schemes focusing solely on this compound are not common. nih.gov Laboratories analyzing for this congener would typically participate in broader PCDD/PCDF comparison studies to validate their performance.

Ecotoxicological Investigations and Environmental Receptor Interactions of 1 Chlorodibenzo P Dioxin

Mechanisms of Action in Non-Human Organisms

The toxic effects of dioxin-like compounds are primarily mediated through a common mechanism of action involving the Aryl Hydrocarbon Receptor (AhR). usask.caepa.gov The AhR is a ligand-activated transcription factor found in a wide variety of vertebrate species that regulates the expression of a suite of genes. mdpi.com

The binding of a dioxin congener to the AhR is the initiating step in a cascade of molecular events that lead to toxicity. nih.gov The strength of this binding, or affinity, is a primary determinant of a congener's toxic potency. epa.gov High-potency congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are planar molecules that fit securely into the ligand-binding pocket of the AhR. epa.gov

For 1-MCDD, specific data on its binding affinity to the AhR in various non-human species are scarce in scientific literature. However, based on established structure-activity relationships, congeners lacking chlorine atoms at the lateral 2, 3, 7, and 8 positions exhibit extremely low to negligible binding affinity for the AhR. The single chlorine atom at the "1" position results in a molecular structure that does not meet the stringent requirements for high-affinity binding.

Species-specific differences in AhR structure can also influence ligand binding and subsequent sensitivity to dioxin-like compounds. For example, variations in key amino acid residues within the AhR's ligand-binding domain are responsible for the dramatic differences in sensitivity observed among avian species. usask.ca While these studies highlight the importance of the receptor's structure, they have focused on high-potency congeners, and direct investigation into 1-MCDD's interaction with different species' AhRs has not been a research priority due to its presumed low activity.

Upon binding a ligand, the AhR translocates to the cell nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as dioxin-responsive elements (DREs). mdpi.com This action initiates the transcription of various genes, most notably the cytochrome P450 1A (CYP1A) family of enzymes. whoi.edu The induction of CYP1A activity, often measured as 7-ethoxyresorufin-O-deethylase (EROD) activity, is a well-established and sensitive biomarker of exposure to AhR agonists. gov.scot

In various non-human models, including fish and birds, exposure to potent dioxin-like compounds leads to a robust induction of EROD activity. nih.govnih.govnih.gov This response signifies the activation of the AhR pathway. There is a lack of specific studies measuring EROD induction or other gene expression changes in ecotoxicological models following direct exposure to 1-MCDD. Based on its predicted inability to effectively bind and activate the AhR, it is expected that 1-MCDD would not be a significant inducer of CYP1A enzymes or other downstream molecular and cellular responses characteristic of dioxin-like toxicity.

Impacts on Terrestrial Ecosystem Components (Soil Microbes, Plants, Terrestrial Invertebrates)

Soils act as the primary reservoir for dioxins in the terrestrial environment. frontiersin.org The interaction of dioxins with soil components, particularly microorganisms, is crucial for their environmental fate.

High levels of dioxin contamination can alter the diversity and functional characteristics of soil microbial communities. frontiersin.orgdoaj.org However, many soil microbes have also evolved pathways to degrade these persistent compounds. Research has shown that certain bacteria, such as Sphingomonas sp., can metabolize and degrade chlorinated dioxins. nih.gov One study demonstrated the removal of 2-chlorodibenzo-p-dioxin (B167031) from soil by Sphingomonas sp. strain RW1, suggesting that microbial degradation of monochlorinated dioxins is possible. nih.gov The presence of specific genes, such as those for angular dioxygenases, allows these bacteria to attack the dioxin structure. frontiersin.org

There is a significant lack of data regarding the phytotoxicity of 1-MCDD or its effects on terrestrial invertebrates like earthworms and arthropods. For terrestrial invertebrates, toxicity from environmental pollutants is highly dependent on bioavailability, which is influenced by soil properties. nih.gov Given the general low toxicity of 1-MCDD, it is unlikely to be a primary driver of risk for these organisms compared to other soil contaminants.

Effects on Avian and Mammalian Wildlife Populations (Non-Human)

Wildlife, especially species at higher trophic levels, can be exposed to significant levels of dioxins through biomagnification in the food chain. cornell.edu Fish-eating birds and mammals are particularly vulnerable. cornell.edu Exposure to potent dioxin-like compounds has been linked to a range of severe effects in wildlife populations, including:

Reproductive impairment: Reduced hatching success and fertility. cornell.edu

Developmental defects: Deformities such as crossed beaks in birds and abnormal brain structures. cornell.edu

Immunotoxicity: Suppression of the immune system, leading to increased susceptibility to disease. cornell.edu

These effects are all mediated by the AhR, and the sensitivity of different species varies widely. usask.ca As with other biological systems, there are no specific studies detailing the effects of 1-MCDD on avian or mammalian wildlife. Its low affinity for the AhR indicates that it would not contribute significantly to the dioxin-like toxicity observed in contaminated ecosystems. The risk to wildlife is driven by the presence of the 2,3,7,8-substituted congeners.

Biomarker Development and Application in Environmental Monitoring of 1-Chlorodibenzo-p-dioxin (B167028)

The development and application of biomarkers for environmental monitoring of this compound (1-MCDD) are predicated on the established mechanisms of toxicity for dioxin-like compounds. Although research has predominantly focused on the more toxic, multi-chlorinated congeners, the foundational principles of biomarker response are applicable to 1-MCDD, albeit with anticipated lower potency. The primary mechanism of action for these compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that serve as measurable indicators—or biomarkers—of exposure.

The binding of a dioxin congener to the AhR is a critical initiating event for its toxic effects. While specific quantitative binding affinity data for 1-MCDD is scarce in the literature, its relative binding affinity is known to be significantly lower than that of highly toxic congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). One study established a rank order of AhR binding affinity for several polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners, which demonstrated that the affinity decreases with fewer chlorine substitutions. The study indicated the following rank order for AhR binding affinity: this compound (MCDD) < 2,3,7-trichlorodibenzo-p-dioxin (B1595472) (TriCDD) < 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (B131706) (HxCDD) < TCDD nih.gov. This suggests that 1-MCDD is a weak ligand for the AhR. The magnitude of biological responses, such as the suppression of B lymphopoiesis, has been shown to correlate with the AhR binding affinity of the respective congeners nih.gov.

The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of dioxin-like compounds nih.govwikipedia.org. TEFs express the toxicity of individual congeners relative to TCDD, which is assigned a TEF of 1.0 wikipedia.orgornl.gov. These factors are derived from a combination of in vivo and in vitro studies that measure a range of toxicological endpoints, including AhR binding and CYP1A1 induction. Currently, TEFs have been established by the World Health Organization (WHO) for PCDDs, polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs) that exhibit dioxin-like toxicity. It is important to note that monochlorinated dioxins like 1-MCDD are not assigned a TEF value by the WHO, reflecting a scientific consensus that their contribution to the total toxic equivalency (TEQ) of a mixture is negligible due to their very low toxicity.

The following interactive table provides the established WHO-TEF values for several dioxin congeners, illustrating the range of potencies. This provides context for the expected very low potency of 1-MCDD.

| Compound | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| This compound (1-MCDD) | Not Assigned |

In the context of environmental monitoring, the application of biomarkers for 1-MCDD is limited. Due to its low toxicity and likely low environmental concentrations relative to other dioxins, it is not typically a target compound in routine biomonitoring programs that focus on TEQ. However, in specific research contexts or in the assessment of sites contaminated with precursors to monochlorinated dioxins, the same biomarker tools used for other dioxins could be applied. For instance, in vitro cell-based bioassays, such as the Chemically Activated LUciferase eXpression (CALUX) assay, which measures AhR-mediated gene expression, could theoretically detect the activity of 1-MCDD. However, the response would be expected to be very weak and likely masked by the presence of more potent dioxin-like compounds in an environmental mixture.

The table below summarizes potential biomarkers for this compound based on the known mechanisms of dioxin-like compounds.

| Biomarker Category | Specific Biomarker | Expected Response to 1-MCDD |

| Molecular | Aryl Hydrocarbon Receptor (AhR) Binding | Low affinity |

| Cytochrome P450 1A1 (CYP1A1) mRNA Induction | Weak induction | |

| Biochemical | Cytochrome P450 1A1 (EROD) Activity | Weak induction |

| Cellular | Altered Gene Expression Profiles | Minor changes compared to potent congeners |

Environmental Management and Remediation Strategies for 1 Chlorodibenzo P Dioxin

Environmental Monitoring Programs and Data Interpretation

Environmental monitoring programs for 1-chlorodibenzo-p-dioxin (B167028) (1-CDD) are typically integrated into broader surveillance for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These programs are essential for assessing the extent of contamination, identifying sources, and ensuring the effectiveness of remediation efforts. Monitoring often targets various environmental media, including soil, sediment, water, and air, due to the persistent and ubiquitous nature of these compounds.

Data interpretation in the context of 1-CDD involves complex analytical chemistry and toxicological assessment. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is a standard method for the detection and quantification of specific dioxin congeners, including 1-CDD, in environmental samples. This method allows for the measurement of concentrations at very low levels, often in the parts per trillion (ppt) or parts per quadrillion (ppq) range.

A key aspect of data interpretation is the use of Toxicity Equivalency Factors (TEFs). Since dioxin congeners vary in their toxicity, TEFs are used to express the toxicity of a mixture of dioxins in terms of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). The total toxicity is reported as a single value, the Toxic Equivalency (TEQ). While 1-CDD is a component of dioxin mixtures, it is considered to have a much lower TEF value compared to 2,3,7,8-TCDD.

Key aspects of monitoring and data interpretation:

Sample Collection: Systematic collection of samples from various environmental compartments to ensure representative data.

Analytical Methods: Utilization of sensitive analytical techniques like HRGC/HRMS for accurate congener-specific quantification.

Toxicity Equivalency Factors (TEFs): Application of TEFs to normalize the toxicity of different dioxin congeners to that of 2,3,7,8-TCDD.

Source Identification: Congener pattern analysis can help identify the potential sources of dioxin contamination based on the relative abundance of different congeners.

Global and Regional Regulatory Perspectives on Dioxin Management (Environmental Focus)

Globally, the management of dioxins, including 1-CDD, is guided by international agreements and national regulations aimed at reducing and, where feasible, eliminating their release into the environment. The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key international treaty that addresses the production and release of dioxins as unintentional byproducts.

Regulatory frameworks at different levels:

International: The Stockholm Convention requires parties to take measures to reduce the unintentional release of dioxins from anthropogenic sources. This includes promoting the use of best available techniques (BAT) and best environmental practices (BEP) for industrial processes that are known to generate dioxins.

Regional: Many regions have implemented their own directives and action plans. For instance, the European Union has established stringent limit values for dioxin emissions from industrial installations and for their presence in feed and food.

National: Individual countries have established their own environmental quality standards and regulations for dioxin management. In the United States, the Environmental Protection Agency (EPA) regulates dioxins under various statutes, including the Clean Air Act, Clean Water Act, and the Resource Conservation and Recovery Act (RCRA). clu-in.org These regulations set limits on dioxin emissions from sources like waste incinerators and establish cleanup standards for contaminated sites. clu-in.org

The focus of these regulations is on minimizing human and environmental exposure by controlling sources of emission and managing existing contamination.

Methodologies for Environmental Exposure Assessment (Non-Human Receptors)

Environmental exposure assessment for non-human receptors, such as wildlife, is crucial for understanding the ecological risks posed by 1-CDD and other dioxins. These assessments evaluate the potential for adverse effects on wildlife populations by determining the extent of their exposure to these contaminants.

Methodologies for exposure assessment typically involve:

Environmental Monitoring: Measuring concentrations of 1-CDD in relevant environmental media, such as soil, sediment, water, and the food sources of wildlife.

Bioaccumulation Studies: Analyzing tissue samples from wildlife to determine the concentration of 1-CDD that has accumulated in their bodies. Dioxins are lipophilic, meaning they accumulate in fatty tissues, and can biomagnify up the food chain. cornell.edu

Food Chain Modeling: Using mathematical models to predict the transfer and accumulation of 1-CDD through the food web, from lower trophic levels to top predators.

Toxicological Studies: Investigating the effects of 1-CDD on different wildlife species through laboratory and field studies to establish dose-response relationships. Sensitivity to dioxins can vary significantly between species. cornell.eduwhoi.edu

The data gathered from these methodologies are used to estimate the potential for adverse effects on wildlife populations, such as reproductive impairment, developmental abnormalities, and population decline.

Remediation Technologies for this compound Contaminated Sites

The remediation of sites contaminated with 1-CDD and other dioxins is challenging due to their persistence and low solubility in water. nih.gov A variety of technologies have been developed and applied, broadly categorized into physical/chemical treatments and bioremediation approaches.

Physical and Chemical Treatment Technologies (e.g., Thermal Desorption, Incineration, Vitrification, Soil Washing)

Physical and chemical treatment technologies are often employed for the remediation of dioxin-contaminated soils and sediments. These methods are generally effective but can be energy-intensive and costly.

Thermal Desorption: This technology uses heat to vaporize contaminants like 1-CDD from soil or other solid media. clu-in.org The vaporized contaminants are then collected and treated in a separate unit. Thermal desorption operates at lower temperatures than incineration, which can be an advantage. A large-scale cleanup at the Bien Hoa Airport in Vietnam successfully used thermal desorption to treat nearly 95,000 cubic meters of contaminated soil. clu-in.org

Incineration: Incineration involves the high-temperature combustion of contaminated materials to destroy the dioxin molecules. clu-in.org Temperatures above 1,200°C are considered highly effective for the destruction of dioxins. clu-in.orgprinceton.edu This technology has a high destruction and removal efficiency (DRE), often exceeding 99.9999%. princeton.edu However, it can be expensive and may face public opposition due to concerns about air emissions. clu-in.org

Vitrification: Vitrification uses very high temperatures to melt contaminated soil, which then cools to form a stable, glass-like solid that immobilizes the contaminants. clu-in.orgtpsgc-pwgsc.gc.cageoengineer.orgidk.org.rs This process can be performed in-situ (in place) or ex-situ (after excavation). idk.org.rstpsgc-pwgsc.gc.ca The resulting vitrified material is highly resistant to leaching. tpsgc-pwgsc.gc.ca

Soil Washing: This ex-situ technology uses a liquid washing solution to separate or remove contaminants from excavated soil. nih.gov The process can involve physical separation of contaminated soil particles and chemical extraction using solvents or surfactants. nih.govresearchgate.net Soil washing can be a cost-effective option, with reported removal efficiencies for dioxins ranging from 66% to 99%. clu-in.orgnih.gov

Interactive Data Table: Comparison of Physical and Chemical Remediation Technologies

| Technology | Description | Advantages | Disadvantages |

| Thermal Desorption | Uses heat to vaporize contaminants for collection and treatment. clu-in.org | Effective for a wide range of contaminants; can be performed on-site. | Requires treatment of off-gases; may not be effective for all soil types. |

| Incineration | High-temperature combustion to destroy contaminants. clu-in.orgprinceton.edu | High destruction efficiency; can treat a variety of waste types. princeton.edu | High cost; potential for air emissions; public opposition. clu-in.org |

| Vitrification | Melts soil to immobilize contaminants in a glass-like matrix. clu-in.orgidk.org.rs | Creates a stable, leach-resistant product; effective for a wide range of contaminants. tpsgc-pwgsc.gc.cageoengineer.org | High energy consumption; may not be suitable for all site conditions. tpsgc-pwgsc.gc.ca |

| Soil Washing | Uses a liquid solution to separate or remove contaminants from soil. nih.gov | Can be cost-effective; can treat large volumes of soil. clu-in.orgnih.gov | Generates contaminated wash water that requires treatment; may not be effective for all contaminant and soil types. clu-in.org |

Bioremediation Approaches for Environmental Decontamination (e.g., Bioaugmentation, Biostimulation, Phytoremediation)

Bioremediation technologies utilize biological processes to degrade or transform contaminants and are often considered more environmentally friendly and cost-effective than physical or chemical methods. nih.gov

Bioaugmentation: This approach involves the introduction of specific microorganisms with the ability to degrade dioxins into the contaminated environment. nih.gov Research has shown that certain bacteria, such as Rhodococcus sp. and Dehalococcoides mccartyi, can play a role in the degradation and dechlorination of dioxins. nih.govnih.gov

Biostimulation: Biostimulation aims to enhance the activity of indigenous microorganisms capable of degrading dioxins by adding nutrients, electron acceptors, or other amendments to the contaminated site. nih.govoup.com This can stimulate the natural attenuation process.

Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov The mechanisms of phytoremediation for dioxins can include uptake and accumulation in plant tissues, as well as the stimulation of microbial degradation in the root zone (rhizosphere). nih.gov

While bioremediation approaches show promise, their effectiveness in the field is still being assessed and can be influenced by various environmental factors. clu-in.org

Future Research Trajectories and Methodological Innovations for 1 Chlorodibenzo P Dioxin Studies

Integrated Multi-Omics Approaches in Environmental Systems and Ecotoxicology of Dioxins (Non-Human Focus)

Traditional ecotoxicology has often focused on specific endpoints, which can limit the mechanistic understanding of a contaminant's effects. nih.gov The future of ecotoxicological research on 1-CDD and other dioxins lies in the application of integrated multi-omics approaches to non-human environmental systems. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the molecular responses of organisms to dioxin exposure. nih.gov By combining these data, researchers can build a more complete picture of the pathways and networks affected by these compounds. nih.govnih.gov

A key trajectory is the use of these techniques to elucidate the adverse outcome pathways (AOPs) initiated by 1-CDD in various wildlife species. For instance, transcriptomics can identify changes in gene expression in fish or birds exposed to 1-CDD, while proteomics can reveal subsequent alterations in protein profiles. Metabolomics, the large-scale study of small molecules, can then uncover downstream functional changes in metabolic pathways. acs.org A recent study on dioxin-like compounds highlighted the power of metabolome-wide association studies (MWAS) in identifying novel metabolic dysregulations, including impacts on microbiome-related pathways, which could be a fruitful area of investigation for 1-CDD. acs.org

The integration of these multi-omics datasets will be crucial for developing more sensitive and mechanistically-based biomarkers of exposure and effect in non-human species. nih.gov This will allow for earlier detection of potential ecological harm and a more accurate assessment of the risks posed by 1-CDD in the environment.

Table 1: Application of Multi-Omics in Dioxin Ecotoxicology

| Omics Technique | Information Gained | Potential Application for 1-CDD Studies in Wildlife |

|---|---|---|

| Genomics | Identifies genetic susceptibility and DNA damage. | Assessing population-level genetic risks and identifying susceptible species. |

| Transcriptomics | Measures changes in gene expression following exposure. | Uncovering early molecular initiating events and altered signaling pathways. |

| Proteomics | Analyzes alterations in protein abundance and function. | Identifying protein biomarkers of effect and understanding cellular disruption. |

| Metabolomics | Characterizes changes in the profile of small molecule metabolites. | Revealing functional impacts on metabolic health and microbiome interactions. |

Development of Novel Analytical Tools for Trace Analysis and Screening

The accurate assessment of 1-CDD in environmental matrices requires highly sensitive and selective analytical methods due to its typically low concentrations. nih.gov While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) remains the gold standard, future research will focus on developing more rapid, cost-effective, and field-deployable analytical tools. mdpi.com

Innovations in mass spectrometry, such as the use of triple quadrupole (QqQ) GC-MS/MS, are providing viable alternatives to traditional magnetic sector instruments, offering comparable sensitivity and robustness for routine analysis. thermofisher.com Another promising area is the development of Orbitrap GC-MS systems, which provide high-resolution accurate mass data, enabling not only quantification but also broader screening for other persistent organic pollutants (POPs). thermofisher.com

Beyond traditional mass spectrometry, there is a growing interest in bioanalytical methods for screening large numbers of samples. Techniques such as enzyme-linked immunosorbent assays (ELISA) and active aryl hydrocarbon immunoassay (Ah-I) offer rapid and cost-effective alternatives for detecting dioxin-like compounds. nih.gov While these methods may have limitations in sensitivity and congener specificity compared to instrumental analysis, they are valuable for initial screening and identifying hotspots of contamination. nih.gov Further research is needed to improve the sensitivity and specificity of these immunoassays for monochlorinated dioxins like 1-CDD.

Optical detection methods, such as Fourier-Transform Infrared Spectroscopy (FT-IR), are also being explored for the real-time monitoring of dioxins, although fulfilling the objective of constant monitoring of emission sources has not yet been achieved. nih.gov

Table 2: Comparison of Analytical Techniques for Dioxin Analysis

| Analytical Technique | Principle | Advantages | Future Research Focus |

|---|---|---|---|

| HRGC-HRMS | High-resolution mass separation | Gold standard, high sensitivity and selectivity | Miniaturization, reducing costs |

| GC-QqQ-MS/MS | Tandem mass spectrometry | Cost-effective, robust, compliant with regulations | Improving sensitivity for lower chlorinated congeners |

| Orbitrap GC-MS | High-resolution accurate mass analysis | Broad scope screening, high resolving power | Development of standardized methods |

| Immunoassays (ELISA, Ah-I) | Antibody-based detection | Rapid, cost-effective, high-throughput screening | Increasing sensitivity and specificity for 1-CDD |

| Optical Methods (FT-IR) | Infrared absorption spectroscopy | Potential for real-time monitoring | Overcoming matrix interference, improving sensitivity |

Advanced Modeling of Environmental Transport and Fate of 1-Chlorodibenzo-p-dioxin (B167028)

Predicting the environmental distribution and long-term behavior of 1-CDD is crucial for risk assessment and management. Future research in this area will focus on the development and refinement of advanced multimedia environmental fate models. rsc.org Fugacity-based models, which describe the partitioning of chemicals between different environmental compartments (air, water, soil, sediment), have been instrumental in understanding the fate of dioxins. researchgate.netunipd.it

Future advancements will involve creating more spatially and temporally resolved models. uninsubria.it For instance, integrating atmospheric chemical transport models with multimedia models can provide a more nuanced understanding of the long-range transport and deposition of 1-CDD. nih.gov This is particularly important for understanding how emissions in one region can impact remote ecosystems. The development of dynamic models, as opposed to steady-state models, will also be critical for predicting how concentrations of 1-CDD in the environment change over time in response to changing emissions and environmental conditions. researchgate.net

A key challenge is the accurate parameterization of these models, which requires reliable data on the physical-chemical properties of 1-CDD, such as its water solubility, vapor pressure, and octanol-water partition coefficient. sfu.ca Further research to refine these properties will improve the accuracy of model predictions. Additionally, incorporating processes such as the formation of 1-CDD as a transformation product of other chemicals into these models will provide a more complete picture of its environmental fate. researchgate.net

Climate Change Impacts on Dioxin Fate and Transport

Climate change is expected to have significant impacts on the environmental fate and transport of persistent organic pollutants (POPs) like 1-CDD. ntnu.no Future research must address how changing global temperatures, precipitation patterns, and extreme weather events will influence the mobility and bioavailability of this compound.

Increased global temperatures can enhance the volatilization of dioxins from soil and water, leading to greater atmospheric transport. ntnu.notaylorfrancis.com This "grasshopper effect" could result in the redistribution of 1-CDD from historically contaminated areas to more remote regions, such as the Arctic. mdpi.com Changes in weather patterns, such as increased frequency and intensity of storms, could also affect the deposition of dioxins from the atmosphere.

Furthermore, climate phenomena like El Niño and La Niña have been shown to influence the long-range transport and atmospheric concentrations of PCDD/Fs. mdpi.com Studies on the structurally similar polychlorinated biphenyls (PCBs) suggest that rising temperatures will increase their volatility and circulation in the environment. ntnu.no As the climate continues to change, it is crucial to develop models that can predict how these shifts will alter the environmental distribution and potential exposure risks of 1-CDD.

Comparative Studies with Other Polyhalogenated Aromatic Hydrocarbons (PHAHs) and Dioxin Congeners

Understanding the relative toxicity and environmental behavior of 1-CDD in comparison to other polyhalogenated aromatic hydrocarbons (PHAHs) is essential for a comprehensive risk assessment. The Toxic Equivalency Factor (TEF) approach is a cornerstone of this comparative analysis, expressing the toxicity of different dioxin-like compounds relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govbundesumweltministerium.de

Future research should focus on refining the TEF for 1-CDD, as monochlorinated dioxins have been less studied than their more highly chlorinated counterparts. This will require dedicated in vivo and in vitro studies to determine its relative potency (ReP) in inducing dioxin-like toxic effects. ornl.gov The World Health Organization (WHO) periodically reevaluates these TEFs based on the latest scientific data, and contributing to this knowledge base for 1-CDD is a critical research need. who.intnih.gov